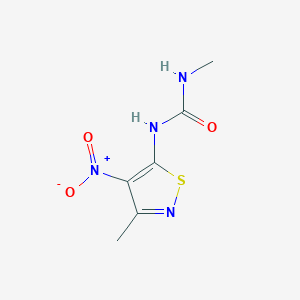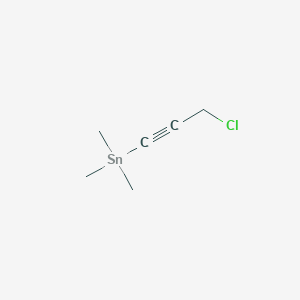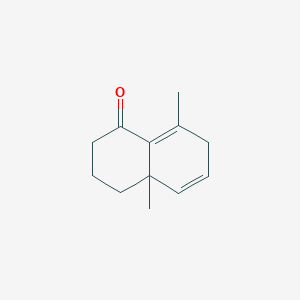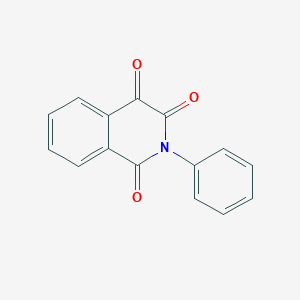
N-Methyl-N'-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position and a methyl group at the 3-position of the thiazole ring, along with a urea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea typically involves the reaction of 3-methyl-4-nitro-1,2-thiazole with N-methylurea. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include alcohols and ethers, which help in dissolving the reactants and facilitating the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino-thiazoles and substituted thiazoles, which can have different biological and chemical properties.
Applications De Recherche Scientifique
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to various biological effects. The thiazole ring can also participate in binding to specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N’-nitro-N-nitrosoguanidine: Known for its mutagenic properties.
N-Methyl-4-nitroaniline: Used in the synthesis of dyes and pigments.
Methylnitronitrosoguanidine: Utilized as a biochemical tool in research.
Uniqueness
N-Methyl-N’-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a urea moiety makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
65439-23-8 |
|---|---|
Formule moléculaire |
C6H8N4O3S |
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
1-methyl-3-(3-methyl-4-nitro-1,2-thiazol-5-yl)urea |
InChI |
InChI=1S/C6H8N4O3S/c1-3-4(10(12)13)5(14-9-3)8-6(11)7-2/h1-2H3,(H2,7,8,11) |
Clé InChI |
YGEMRNBUQIUBCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1[N+](=O)[O-])NC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)

![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)




![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)






